molecular formula C18H25N3O2 B8132564 Trans-(1-benzyl-3-cyano-piperidin-4-yl)-carbamic acid tert-butyl ester

Trans-(1-benzyl-3-cyano-piperidin-4-yl)-carbamic acid tert-butyl ester

Cat. No.: B8132564
M. Wt: 315.4 g/mol
InChI Key: BFTGPOIQJWKWKB-HOTGVXAUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trans-(1-benzyl-3-cyano-piperidin-4-yl)-carbamic acid tert-butyl ester is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trans-(1-benzyl-3-cyano-piperidin-4-yl)-carbamic acid tert-butyl ester typically involves multiple steps, starting from readily available starting materials. A common synthetic route might include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Benzyl Group: This step often involves nucleophilic substitution reactions where a benzyl halide reacts with the piperidine derivative.

    Addition of the Cyano Group: This can be done through nucleophilic addition reactions using cyanide sources.

    Formation of the Carbamic Acid Ester: This step involves the reaction of the piperidine derivative with tert-butyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Trans-(1-benzyl-3-cyano-piperidin-4-yl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of oxidized derivatives, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzyl or cyano groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.

    Substitution: Benzyl halides, cyanide sources.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including analgesic, anti-inflammatory, or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Trans-(1-benzyl-3-cyano-piperidin-4-yl)-carbamic acid tert-butyl ester depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzyl-3-cyano-piperidin-4-yl)-carbamic acid methyl ester
  • 1-Benzyl-3-cyano-piperidin-4-yl)-carbamic acid ethyl ester
  • 1-Benzyl-3-cyano-piperidin-4-yl)-carbamic acid isopropyl ester

Uniqueness

Trans-(1-benzyl-3-cyano-piperidin-4-yl)-carbamic acid tert-butyl ester may exhibit unique properties compared to its analogs due to the presence of the tert-butyl ester group, which can influence its pharmacokinetic and pharmacodynamic profiles.

Properties

IUPAC Name

tert-butyl N-[(3S,4S)-1-benzyl-3-cyanopiperidin-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2/c1-18(2,3)23-17(22)20-16-9-10-21(13-15(16)11-19)12-14-7-5-4-6-8-14/h4-8,15-16H,9-10,12-13H2,1-3H3,(H,20,22)/t15-,16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFTGPOIQJWKWKB-HOTGVXAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1C#N)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCN(C[C@@H]1C#N)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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